molecular formula C20H16N2O4 B5614605 N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide

N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide

Cat. No.: B5614605
M. Wt: 348.4 g/mol
InChI Key: RIIGEDZHCISNPC-FMIVXFBMSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthyl group attached to the acrylamide moiety, along with a methoxy and nitro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenyl, undergoes nitration to introduce the nitro group at the 5-position.

    Acryloylation: The nitrated compound is then subjected to acryloylation to form the acrylamide moiety.

    Naphthylation: Finally, the naphthyl group is introduced through a coupling reaction with the acrylamide intermediate.

The reaction conditions for these steps often involve the use of strong acids for nitration, bases for acryloylation, and catalysts for the coupling reaction. The specific conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide.

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-3-(1-naphthyl)acrylamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide exerts its effects involves interactions with specific molecular targets. The nitro and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The naphthyl group contributes to the overall hydrophobicity and can interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-3-(1-naphthyl)acrylamide: Lacks the nitro group, which affects its reactivity and binding properties.

    N-(2-nitrophenyl)-3-(1-naphthyl)acrylamide: Lacks the methoxy group, resulting in different electronic and steric effects.

    N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide: Has a phenyl group instead of a naphthyl group, altering its hydrophobic interactions.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide is unique due to the combination of its substituents, which confer specific electronic, steric, and hydrophobic properties. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(2-methoxy-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-26-19-11-10-16(22(24)25)13-18(19)21-20(23)12-9-15-7-4-6-14-5-2-3-8-17(14)15/h2-13H,1H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGEDZHCISNPC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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